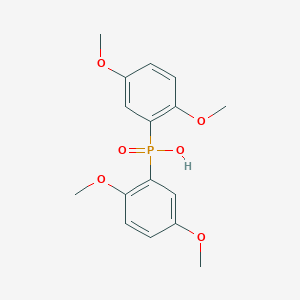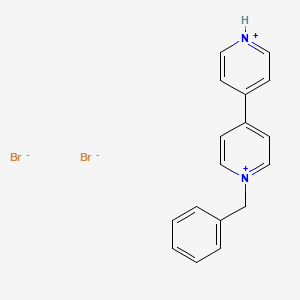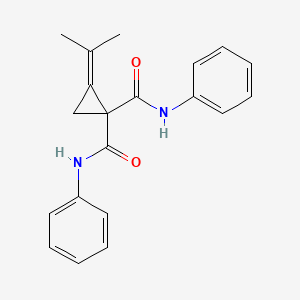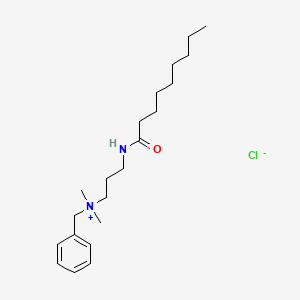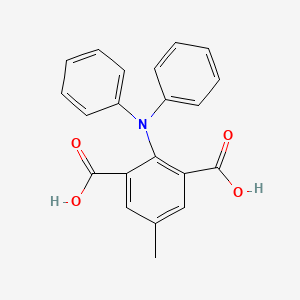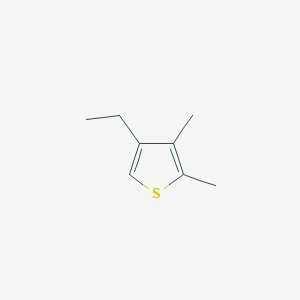
4-Ethyl-2,3-dimethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,3-dimethylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is notable for its unique structure, which includes ethyl and dimethyl substituents on the thiophene ring. Thiophenes are known for their aromatic properties and are found in various natural and synthetic products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,3-dimethylthiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide (P₂S₅) to form thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. The Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with elemental sulfur and nitriles, is another method used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2,3-dimethylthiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: Though less common, nucleophilic substitution can occur, especially in the presence of strong nucleophiles.
Oxidation and Reduction: Thiophenes can be oxidized to sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of acetic acid are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Electrophilic Substitution: Products include halogenated thiophenes, nitrothiophenes, and acylthiophenes.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Applications De Recherche Scientifique
4-Ethyl-2,3-dimethylthiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,3-dimethylthiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene-based drugs inhibit kinases or modulate ion channels, leading to therapeutic effects . The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound with no substituents.
2-Methylthiophene: A thiophene derivative with a single methyl group.
3-Ethylthiophene: A thiophene derivative with an ethyl group at the third position.
Uniqueness: 4-Ethyl-2,3-dimethylthiophene is unique due to the presence of both ethyl and dimethyl groups, which can influence its chemical reactivity and physical properties. The combination of these substituents can lead to distinct electronic effects and steric hindrance, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
71646-50-9 |
|---|---|
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
4-ethyl-2,3-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-9-7(3)6(8)2/h5H,4H2,1-3H3 |
Clé InChI |
ZVODHZUXQDXNON-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


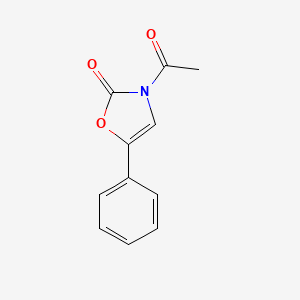


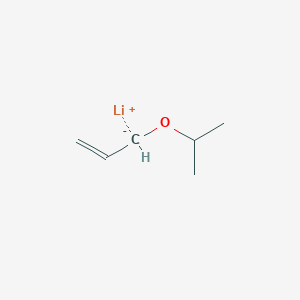
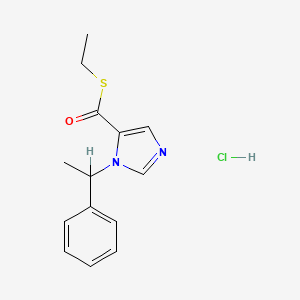
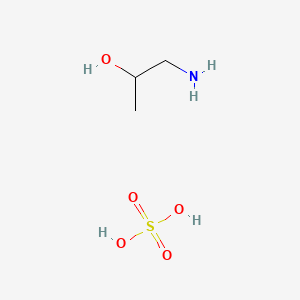
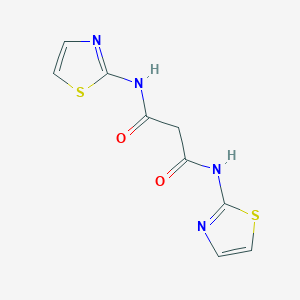

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
